

Structural Elucidation of 7-Hydroxy-2,2-dimethylchromene: A Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxy-2,2-dimethylchromene

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This technical guide provides a comprehensive overview of the structural elucidation of **7- Hydroxy-2,2-dimethylchromene** (CAS No. 19012-97-6), a naturally occurring chromene derivative. This document outlines the key spectroscopic data and experimental methodologies essential for its identification and characterization.

Chemical Structure and Properties

7-Hydroxy-2,2-dimethylchromene is a benzopyran derivative with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . Its structure features a dihydropyran ring fused to a benzene ring, with a hydroxyl group at position 7 and two methyl groups at position 2. This compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1].

Spectroscopic Data for Structural Elucidation

The definitive identification of **7-Hydroxy-2,2-dimethylchromene** relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of the molecule. Although a complete, published, and assigned spectrum for **7-Hydroxy-2,2-**



dimethylchromene is not readily available in the public domain, data for structurally similar compounds, such as its methoxy derivative, 7-methoxy-2,2-dimethyl-3-chromene, provides valuable reference points[2]. The expected signals for the target compound are inferred from its structure and comparison with related molecules.

Table 1: Predicted ¹H NMR Spectral Data for **7-Hydroxy-2,2-dimethylchromene**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.40	Singlet	6H	2 x -CH₃ (C-2)
~5.50	Doublet	1H	H-3
~6.25	Doublet	1H	H-4
~6.30	Doublet	1H	H-8
~6.40	Doublet of doublets	1H	H-6
~6.85	Doublet	1H	H-5
~9.50 (broad)	Singlet	1H	-OH (C-7)

Table 2: Predicted ¹³C NMR Spectral Data for **7-Hydroxy-2,2-dimethylchromene**



Chemical Shift (δ) (ppm)	Assignment
~28.0	2 x -CH₃ (C-2)
~76.0	C-2
~110.0	C-8
~112.0	C-4a
~115.0	C-6
~122.0	C-4
~129.0	C-3
~130.0	C-5
~155.0	C-8a
~158.0	C-7

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Mass Spectrometry Data for 7-Hydroxy-2,2-dimethylchromene

m/z Value	Interpretation
176	Molecular Ion [M]+
161	[M - CH₃] ⁺ (Loss of a methyl group)
133	[M - CH₃ - CO] ⁺ (Subsequent loss of carbon monoxide)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.



Table 4: Infrared (IR) Spectral Data for 7-Hydroxy-2,2-dimethylchromene

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3350 (broad)	O-H stretch (phenolic)
~3050	C-H stretch (aromatic)
~2970, ~2930	C-H stretch (aliphatic)
~1620, ~1580	C=C stretch (aromatic and alkene)
~1250	C-O stretch (ether and phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophore system.

Table 5: UV-Vis Spectral Data for 7-Hydroxy-2,2-dimethylchromene

Solvent	λmax (nm)
Methanol	~280, ~320

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible and accurate structural elucidation of **7-Hydroxy-2,2-dimethylchromene**.

Sample Preparation

For NMR analysis, the compound (typically 5-10 mg) should be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

For mass spectrometry, a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile is prepared for analysis by techniques like electrospray ionization (ESI)



or atmospheric pressure chemical ionization (APCI). For gas chromatography-mass spectrometry (GC-MS), the sample can be directly injected if it is sufficiently volatile and thermally stable.

For IR spectroscopy, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄ or CS₂).

For UV-Vis spectroscopy, a dilute solution of the compound (typically in the micromolar concentration range) is prepared in a spectroscopic grade solvent (e.g., methanol or ethanol) and analyzed in a quartz cuvette.

NMR Data Acquisition and Processing

A general workflow for NMR data acquisition is as follows:



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Figure 1. General workflow for NMR data acquisition and processing.

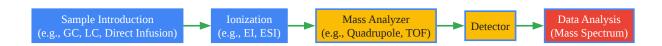
- 1D ¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
- 1D ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A longer relaxation delay may be necessary for quaternary carbons.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.



- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protoncarbon pairs.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the molecular structure.

Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for mass spectrometry analysis.



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Figure 2. General workflow for mass spectrometry analysis.

The analysis involves ionizing the sample and then separating the ions based on their mass-to-charge ratio. The resulting mass spectrum shows the molecular ion and various fragment ions, which can be interpreted to deduce the structure of the compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information on the biological activities and signaling pathways directly associated with **7-Hydroxy-2,2-dimethylchromene**. However, related chromene derivatives have been reported to exhibit various biological effects. For instance, Eupatoriochromene, a structurally similar compound, has shown insecticidal and plant growth regulatory activities[2]. Further research is needed to elucidate the specific biological roles of **7-Hydroxy-2,2-dimethylchromene**.

Conclusion

The structural elucidation of **7-Hydroxy-2,2-dimethylchromene** is achieved through a synergistic application of modern spectroscopic techniques. While a complete dataset for this specific compound is not widely published, the combination of predicted data based on its known structure and comparison with closely related analogues provides a solid foundation for



its characterization. The experimental protocols outlined in this guide offer a systematic approach for researchers to obtain and interpret the necessary data for its unambiguous identification. Further investigation into its biological activities will be a valuable area for future research.

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